Hepoxilin A4
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103188-13-2 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+ |
InChI Key |
GBSGALHVICSTLU-AXVKERTGSA-N |
SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Isomeric SMILES |
CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Synonyms |
8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid hepoxilin A4 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Hepoxilin A4
Precursor Identification: 12(S)-Hydroperoxy-5,8,10,14,17-icosapentaenoic Acid (12S-HPEPE)
Hepoxilin A4 (HxA4) is formed from 12(S)-hydroperoxy-5,8,10,14,17-icosapentaenoic acid (12S-HPEPE). wikipedia.orgd-nb.info This precursor, 12S-HPEPE, is itself a product of the oxygenation of eicosapentaenoic acid (EPA). d-nb.info
Enzymatic Synthesis Mechanisms
Enzymatic pathways play a significant role in the stereospecific formation of hepoxilins.
Role of Lipoxygenases (LOXs) in Hepoxilin Formation
Lipoxygenases (LOXs) are a family of enzymes that catalyze the stereospecific addition of molecular oxygen to PUFAs, producing lipid hydroperoxides. researchgate.netfrontiersin.org These hydroperoxides serve as intermediates in the biosynthesis of various lipid mediators, including hepoxilins. researchgate.netubaya.ac.id
Involvement of 12-Lipoxygenase (12-LOX)
12-Lipoxygenase (12-LOX), particularly the 12S-type (ALOX12 in humans), is involved in the initial step of forming the hydroperoxy precursor for hepoxilin synthesis from certain PUFAs. d-nb.inforesearchgate.netnih.govmybiosource.com While much research on hepoxilins has focused on those derived from arachidonic acid (e.g., HxA3), 12-LOX also acts on EPA to produce 12S-HPEPE, the precursor for HxA4. d-nb.info The 12S-lipoxygenase/hepoxilin synthase enzyme system is recognized as a pathway for natural hepoxilin formation. nih.govnih.gov
Contributions of Epidermal Lipoxygenase-3 (eLOX3/ALOXE3) Isomerase Activity
Epidermal lipoxygenase-3 (eLOX3, encoded by the ALOXE3 gene in humans) is an atypical lipoxygenase that exhibits hydroperoxide isomerase activity. nih.govtaylorandfrancis.comwikipedia.org Instead of directly oxygenating PUFAs, eLOX3 converts hydroperoxide-containing PUFAs to hepoxilin-like epoxyalcohol products. nih.govwikipedia.org This isomerase activity is stereospecific, yielding specific epoxyalcohol isomers with a defined chiral form of the new hydroxyl group. nih.govwikipedia.org While initially characterized for its role in converting 12R-HPETE to an HxA-type epoxyalcohol, eLOX3's isomerase activity has also been observed on 12S-hydroperoxides, albeit with a preference for the R-stereoisomer in some contexts. frontiersin.orgnih.gov This activity contributes to the formation of hepoxilins in tissues where eLOX3 is expressed, such as the skin. wikipedia.orgnih.govwikipedia.org
Biotransformation by Microbial Enzymes (e.g., Myxococcus xanthus 12-LOX)
Microorganisms, such as the bacterium Myxococcus xanthus, possess lipoxygenases that can biotransform PUFAs into hepoxilins and trioxilins. d-nb.inforesearchgate.netnih.gov M. xanthus 12-LOX has been shown to convert EPA to HXB4, which can then be further converted to trioxilin B4 by epoxide hydrolase. d-nb.info The use of microbial enzymes offers potential for the efficient biotransformation of PUFAs into various hepoxilin types. d-nb.inforesearchgate.netnih.gov
Non-Enzymatic Generation of Hepoxilins
In addition to enzymatic synthesis, hepoxilins can also be generated through non-enzymatic processes. Hydroperoxide-containing unsaturated fatty acids, including 12(S)-HpETE (a related precursor to 12S-HPEPE), can undergo non-enzymatic rearrangement to form various hepoxilin isomers. wikipedia.org This non-enzymatic production may lead to a variety of isomers, unlike the stereospecific products of enzymatic synthesis, and can occur as an artifact during tissue processing. wikipedia.org Autooxidation of lipid hydroperoxides through interaction with ferrous proteins can also contribute to hepoxilin formation. researchgate.net
Catabolism and Inactivation Pathways
The primary route for the inactivation of this compound involves the opening of its epoxide ring through hydrolysis, leading to the formation of trioxilins. This process can occur enzymatically, catalyzed by specific epoxide hydrolases, or non-enzymatically. wikipedia.orgcardiff.ac.uk
Enzymatic Hydrolysis to Trioxilins (e.g., Trioxilin A4, Trioxilin B4)
Enzymatic hydrolysis is a significant pathway for the metabolic inactivation of hepoxilins. This reaction involves the addition of water across the epoxide bond, yielding vicinal diols. wikipedia.org For this compound, this enzymatic conversion results in the formation of Trioxilin A4 (8,11,12-trihydroxy-5,9,14,17-eicosatetraenoic acid) and potentially other trioxilin isomers. wikipedia.orgnih.govresearchgate.net While much research has focused on the conversion of Hepoxilin A3 and Hepoxilin B3 to Trioxilin A3 and Trioxilin B3, the principle of enzymatic hydrolysis applies to hepoxilins derived from other fatty acids, including the eicosapentaenoic acid-derived this compound. wikipedia.orgnih.govresearchgate.net
Other Epoxide Hydrolase Isoforms (e.g., EH3, EH4)
Mammals express several epoxide hydrolase isoforms, including microsomal epoxide hydrolase (mEH or EH1), soluble epoxide hydrolase (sEH or EH2), epoxide hydrolase 3 (EH3), and epoxide hydrolase 4 (EH4). wikipedia.orgwikidoc.orgnih.govnih.gov While mEH is primarily involved in the detoxification of xenobiotic epoxides, it can also metabolize endogenous epoxides. mdpi.com EH3 and EH4 are more recently identified isoforms that share structural similarities with sEH and mEH. wikipedia.orgwikidoc.orgnih.govnih.gov EH3 has been shown to possess epoxide hydrolase activity towards fatty acid epoxides and appears to play a role in the metabolism of linoleate-derived epoxyalcohol ceramides (B1148491) relevant to skin barrier function. mdpi.comnih.gov However, the extent to which EH1, EH3, or EH4 contribute to the metabolism of hepoxilins, including this compound, to trioxilins has not been clearly defined or extensively reported in the literature. wikipedia.orgwikipedia.org The catalytic activity and specific substrates of EH4 remain largely uncharacterized. wikipedia.orgwikidoc.orgmdpi.com
Non-Enzymatic Conversion to Trioxilins
In addition to enzymatic hydrolysis, hepoxilins, including this compound, can undergo non-enzymatic conversion to trioxilins. wikipedia.orgcardiff.ac.uk This chemical transformation can occur spontaneously, particularly under certain conditions such as mild acidity. cardiff.ac.ukresearchgate.net The inherent chemical instability of the epoxide group in hepoxilins contributes to this non-enzymatic degradation pathway. nih.gov Non-enzymatic formation of hepoxilins and their subsequent conversion to trioxilins can also occur during sample processing. wikipedia.org
Stability and Degradation Dynamics of this compound
Natural hepoxilins, including this compound, are characterized by their chemical instability. wikipedia.orgnih.govnih.gov The presence of an allylic epoxide group makes these molecules susceptible to hydrolysis. nih.gov This inherent reactivity contributes to their relatively short half-life in biological systems and their rapid degradation into more stable trioxilin metabolites. wikipedia.orgnih.gov The degradation dynamics of this compound are thus influenced by both enzymatic activity, primarily sEH, and non-enzymatic chemical hydrolysis.
Cellular and Molecular Mechanisms of Action
Intracellular Ion Homeostasis Modulation
A key aspect of hepoxilin function is their ability to modulate the concentrations of intracellular ions, notably calcium and potassium nih.govnih.gov. This modulation is central to many of their observed biological effects.
Mobilization of Intracellular Calcium
Hepoxilins are known to cause the mobilization of intracellular calcium in various cell types, including human neutrophils researchgate.netresearchgate.netnih.gov. This action appears to be a primary mechanism by which hepoxilins exert their biological effects researchgate.netnih.gov. Studies have shown that hepoxilins can increase the intracellular free concentration of calcium ([Ca2+]i) through a pathway that involves the release of calcium from internal stores nih.govnih.gov. This process is described as being sensitive to pertussis toxin, suggesting the involvement of G-proteins nih.gov. Following the release from internal stores, a subsequent influx of extracellular calcium can also be observed nih.gov. Hepoxilins may also influence the rate of calcium leakage from stores, potentially by affecting calcium pumps, although this mechanism requires further investigation nih.gov.
Table 1: Effects of Hepoxilins on Intracellular Calcium in Human Neutrophils
| Stimulus | Effect on Intracellular Calcium ([Ca2+]i) | Notes | Source |
| Hepoxilins | Increase (mobilization from stores) | Pertussis toxin-sensitive, extracellular calcium-independent pathway. | nih.gov |
| Hepoxilin A3 | Increases rate of calcium leakage | Potential effect on calcium pumps cannot be ruled out. | nih.gov |
| Hepoxilins + fMLP, PAF, or LTB4 | Inhibit agonist-induced increases | Dose-dependent inhibition observed. | nih.gov |
*fMLP: formyl-methionine-leucine-phenylalanine; PAF: platelet-activating factor; LTB4: leukotriene B4.
Regulation of Potassium Ion Concentrations
In addition to calcium, hepoxilins also play a role in the regulation of intracellular potassium ion concentrations nih.govnih.gov. In mammals, hepoxilins are reported to act primarily on calcium and potassium channels in membranes researchgate.net. For instance, certain 15-lipoxygenase-derived metabolites, including hepoxilin isomers, can dilate rabbit aorta through an endothelium-derived hyperpolarizing factor (EDHF) mechanism involving the opening of apamin-sensitive small conductance (SK) calcium-activated potassium channels wikipedia.org. While this specifically mentions 15-lipoxygenase products and HxA4 is derived from EPA via 12-lipoxygenase wikipedia.orgnih.gov, it illustrates the principle of hepoxilin involvement in potassium channel modulation. In invertebrates, hepoxilins have been reported to cause membrane depolarization via a potassium channel-mediated effect in neurons researchgate.net.
Second Messenger System Interactions
Hepoxilins are implicated as modulators of second messenger systems nih.govpsu.edunih.gov. Studies in human neutrophils have shown that hepoxilins can stimulate the release of arachidonic acid and diradylglycerol nih.gov. However, this action appears to be independent of phospholipase C activation, as there is no indication of inositol (B14025) phosphate (B84403) production nih.gov. Lipid analyses suggest that phosphatidylcholine is the affected phospholipid, and its hydrolysis is mediated by phospholipase D nih.gov. These findings indicate a distinct mode of action for hepoxilins within second messenger pathways compared to some other lipid mediators nih.gov.
Receptor-Mediated Signaling
Evidence suggests that the biological actions of hepoxilins may be receptor-mediated nih.govpsu.edunih.gov.
Evidence for Hepoxilin-Specific Binding Proteins
Data indicates the existence of hepoxilin-specific binding proteins, particularly in human neutrophils nih.govpsu.edu. This supports the concept of a receptor-mediated mechanism for hepoxilin action nih.gov. While the specific receptor for HxA4 is not explicitly identified in all contexts, the presence of such binding proteins points towards dedicated cellular targets psu.eduaai.org.
Association with G-Proteins in Signal Transduction
Evidence implicates the association of G-proteins both in hepoxilin binding and in mediating hepoxilin action nih.govresearchgate.net. The pertussis toxin sensitivity of hepoxilin-induced calcium mobilization in human neutrophils further supports the involvement of G-protein coupled receptors (GPCRs) in their signaling pathway nih.govaai.org. While the specific GPCR for HxA4 may be unknown, its signaling has been described as involving a GPCR that induces calcium influx upon stimulation aai.org.
Table 2: Receptor and G-Protein Interactions of Hepoxilins
| Mechanism | Description | Cellular Context | Source |
| Hepoxilin-Specific Binding Proteins | Evidence suggests existence, particularly in human neutrophils. | Human Neutrophils | nih.govpsu.edu |
| Association with G-Proteins | Implicated in both binding and action of hepoxilins. | Human Neutrophils | nih.govresearchgate.net |
| G-Protein Coupled Receptor (GPCR) Involvement | Suggested by pertussis toxin sensitivity of calcium mobilization and described as inducing calcium influx upon stimulation. | Human Neutrophils | nih.govaai.org |
Hepoxilin A4 (HxA4) is a bioactive lipid mediator derived from the metabolism of polyunsaturated fatty acids. As a member of the hepoxilin family, it possesses an epoxide and a hydroxyl group. Hepoxilins, including HxA4, are involved in various physiological and pathological processes. This article focuses specifically on the cellular and molecular mechanisms of action of this compound, its interaction with thromboxane (B8750289) receptors, modulation of PPARs, impact on membrane permeability and tight junction integrity, and its role in cellular defense responses to oxidative stress.
Interaction with Thromboxane (TP) Receptors
Hepoxilins, including HxA3 and trioxilins, have been shown to interact with thromboxane (TP) receptors. Research indicates that certain vascular 12-lipoxygenase metabolites, such as hepoxilin A3, trioxilin A3, and trioxilin C3, act as TP receptor antagonists in mouse arteries. nih.gov These compounds were found to relax arteries constricted with the thromboxane mimetic U46619 and inhibit U46619-induced increases in intracellular calcium in cells overexpressing the TPα receptor. nih.gov In contrast, hepoxilin B3 and trioxilin B3 showed little biological activity in this context. nih.gov An analog of hepoxilin, PBT-3, has also been demonstrated to compete with TP agonists like I-BOP and U46619 for binding to human platelet TP receptors, reducing agonist-induced platelet aggregation. researchgate.net PBT-3 selectively antagonizes the TPα isoform of the receptor. nih.gov This suggests that hepoxilins and their analogs can modulate vascular tone and platelet function by interfering with TP receptor signaling.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs), including PPARα and PPARγ
Hepoxilins and trioxilins have been hypothesized to be activators of peroxisome proliferator-activated receptors (PPARs). cardiff.ac.uk Specifically, 12R-HPETE-derived (arachidonate) hepoxilins and trioxilins have been shown to activate PPARα. cardiff.ac.uk PPARs, including PPARα and PPARγ, are nuclear receptors that play crucial roles in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation. cardiff.ac.ukwikipedia.orgwikipedia.orgnih.govidrblab.netidrblab.netd-nb.infonih.govuniprot.orgbidd.group While the activation of PPARα by certain hepoxilins has been demonstrated, the specific effects of this compound on PPARα and PPARγ require further detailed investigation. cardiff.ac.uk
Impact on Membrane Permeability and Tight Junction Integrity
Hepoxilins have been implicated in affecting membrane permeability and the integrity of tight junctions, particularly in epithelial cells. Epithelial cells form a crucial barrier regulated by the apical junction complex, which includes tight junctions and adherens junctions. frontiersin.orgfrontiersin.org This barrier controls paracellular permeability. google.com Hepoxilin A3, for instance, has been shown to increase vascular permeability in rat skin. nih.gov Furthermore, Hepoxilin A3 mediates the migration of neutrophils across intestinal epithelial cells, a process that involves crossing the epithelial tight junction complex. frontiersin.orgnih.gov This suggests that hepoxilins can influence the permeability of cellular barriers, potentially by modulating the integrity or function of tight junctions. Products derived from ALOX12 and ALOX15, enzymes involved in hepoxilin formation, have been shown to disrupt endothelial tight junctions and increase vascular permeability. researchgate.net
Cellular Defense Responses to Oxidative Stress
Hepoxilins, including HxA3, appear to play a role in cellular defense responses to oxidative stress. Under conditions of oxidative stress, cultured rat RINm5F pancreatic islet cells secrete HxB3, which, along with HxA3, upregulates peroxidase enzymes. wikipedia.org This upregulation of peroxidases is proposed to decrease oxidative stress and constitutes a general compensatory defense mechanism used by various cells to protect their vitality and functionality. wikipedia.org Specifically, HxA3 at concentrations as low as 100 nM has been shown to upregulate the mRNA and protein expression of phospholipid hydroperoxide glutathione (B108866) peroxidase (PHGPx), an enzyme involved in detoxifying lipid hydroperoxides. nih.gov Other arachidonic acid metabolites like 12S-HpETE and 12S-HETE did not exhibit this effect on PHGPx expression. nih.gov This suggests a specific role for HxA3 in enhancing antioxidant defenses under oxidative stress conditions.
Physiological Roles and Biological Activities of Hepoxilin A4
Immunomodulation and Inflammatory Cell Function
Effects on Plasma Leakage and Vascular Permeability
Hepoxilins have been implicated in promoting inflammation responses, including causing plasma leakage. wikipedia.orgresearchgate.net In vitro studies have demonstrated that hepoxilins induce plasma leakage and potently stimulate chemotaxis of human neutrophils. researchgate.net Increased levels of hepoxilins and trioxilins have been observed in inflamed conditions such as psoriasis and arthritis, further supporting their role as inflammatory mediators. researchgate.net The critical feature of severe dengue, for instance, is plasma leakage caused by increased capillary permeability. medscape.comredalyc.org This increased permeability is linked to damage to interendothelial junctions in vascular endothelial cells, often induced by pro-inflammatory cytokines released by infected cells like macrophages. redalyc.orgindonesianjournalofclinicalpathology.org While research specifically on Hepoxilin A4's direct effects on plasma leakage and vascular permeability is less abundant compared to Hepoxilin A3, the general role of hepoxilins in this process suggests a potential involvement for this compound, given its classification as a hepoxilin and its derivation from EPA.
Neurological System Modulation: Synaptic Neurotransmission and Neuronal Excitability
Hepoxilins have been shown to modulate synaptic neurotransmission and neuronal excitability in the brain. wikipedia.orguzh.chresearchgate.net Studies, primarily focusing on Hepoxilin A3, have demonstrated neuromodulatory actions on neurons, including hyperpolarization of the membrane potential and an increase in the amplitude and duration of the post-spike train after hyperpolarization. nih.gov Hepoxilin A3 has also been shown to increase the inhibitory post-synaptic potential. nih.gov Furthermore, biochemical evidence suggests a presynaptic action of Hepoxilin A3, where it can block the release of norepinephrine (B1679862) induced by certain substances in rat hippocampal slices. nih.gov These findings indicate that hepoxilins can influence neurotransmission in the mammalian central nervous system through both pre- and postsynaptic mechanisms. nih.gov The modulation of neuronal excitability often involves influencing the activity of ion channels, such as potassium channels, which regulate the membrane potential and thus the firing rate of neurons. mdpi.comillinois.edu While direct studies on this compound's specific effects on synaptic neurotransmission and neuronal excitability are limited in the provided search results, the established role of other hepoxilins in these processes suggests a potential area of investigation for this compound.
Epidermal Homeostasis and Barrier Function
Hepoxilins are implicated in epidermal differentiation and skin barrier function. wikipedia.orguzh.chresearchgate.netnih.govnih.gov The formation of the water-impermeable barrier of the outer epidermis involves the production of hepoxilin derivatives. researchgate.netnih.gov
Role in Epidermal Differentiation
The process of epidermal differentiation, crucial for the formation of the skin barrier, involves the action of specific lipoxygenase enzymes, namely 12R-lipoxygenase (ALOX12B) and epidermal lipoxygenase-3 (ALOXE3). researchgate.netnih.govnih.gov These enzymes work sequentially to convert fatty acid substrates, particularly linoleic acid esterified in ω-hydroxyacyl ceramides (B1148491), into epoxyalcohol derivatives, including hepoxilin-related compounds. researchgate.netnih.gov Mutations in ALOX12B or ALOXE3 are associated with autosomal recessive congenital ichthyoses, a group of scaly skin diseases characterized by compromised barrier function, highlighting the importance of this pathway in normal epidermal differentiation. uzh.chresearchgate.netnih.govnih.gov While much of the research in this area has focused on hepoxilins derived from arachidonic acid or linoleic acid, the general mechanism involving lipoxygenase-mediated production of epoxyalcohol derivatives suggests a potential role for this compound in epidermal differentiation, although specific studies on this compound in this context were not prominently found in the search results.
Contributions to Skin Barrier Formation
The formation of a competent skin barrier relies on the proper organization and composition of lipids in the stratum corneum, particularly ceramides. nih.gov Linoleic acid, incorporated into specific epidermal ceramides (esterified omega-hydroxyacyl-sphingosine or EOS), is crucial for this process. nih.gov The sequential action of 12R-LOX and eLOX3 oxidizes this esterified linoleic acid to a hepoxilin-related derivative. nih.gov This oxidation is hypothesized to act as a signal for the hydrolysis of the oxidized linoleate (B1235992) from the ceramide, allowing the ω-hydroxyl group of the resulting ceramide to covalently bind to proteins of the corneocytes, forming the corneocyte lipid envelope, a key component of the barrier. nih.gov While the direct structural role of linoleate-related hepoxilins in the barrier is debated, they may exert a signaling function in processes related to skin barrier components. nih.gov The presence of hepoxilins and trioxilins in human epidermis, with increased levels in conditions like psoriasis, further supports their involvement in skin barrier function. uzh.chcardiff.ac.uk Again, while this compound's specific contribution requires further investigation, the general role of hepoxilins in this pathway suggests its potential relevance.
Invertebrate Biological Processes: Barnacle Egg Hatching and Larval Settlement
Eicosanoids are believed to be involved in cellular communication pathways during key stages of the barnacle life cycle, specifically egg hatching and larval settlement. researchgate.netnih.gov Studies in barnacles, such as Balanus amphitrite and Elminius modestus, have confirmed the production of trioxilin A4, a metabolite of eicosapentaenoic acid. nih.govresearchgate.net While trioxilin A3 did not show egg-hatching activity in E. modestus, the unstable epoxide precursor Hepoxilin A3 caused significant levels of hatching. nih.gov A stable analogue of Hepoxilin B3 also stimulated hatching. nih.gov Neither trioxilin A3, Hepoxilin A3, nor the stable Hepoxilin B3 analogue served as settlement cues for B. amphitrite cypris larvae. nih.gov Although the direct role of this compound in barnacle egg hatching or larval settlement was not explicitly detailed in the search results, the identification of its metabolite, trioxilin A4, in barnacles and the activity of other hepoxilins in egg hatching suggest a potential, albeit not fully elucidated, role for this compound in these invertebrate biological processes. nih.govresearchgate.netncl.ac.uk
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6438949 |
| Hepoxilin B4 | 6438955 |
| Hepoxilin A3 | 5283211 |
| Hepoxilin B3 | 16759353 |
| 12(S)-HETE | 5283155 |
| 12(R)-HETE | 5283156 |
| Arachidonic acid | 444899 |
| Eicosapentaenoic acid | 446284 |
Interactive Data Table:
| Biological Activity / Role | Organism/System Studied | Key Findings Related to Hepoxilins (General) | Potential Relevance of this compound |
| Plasma Leakage and Vascular Permeability | Human, Rodents | Hepoxilins cause plasma leakage and stimulate neutrophil chemotaxis; increased levels in inflammation. researchgate.net | As a hepoxilin, this compound may contribute to these pro-inflammatory effects, although specific studies are needed. |
| Synaptic Neurotransmission | Rat Brain | Hepoxilin A3 modulates neurotransmission (pre- and postsynaptic), affects neuronal excitability. nih.gov | Potential neuromodulatory role for this compound warrants investigation. |
| Epidermal Differentiation | Human, Mouse Epidermis | Hepoxilin derivatives are produced by LOX enzymes crucial for differentiation; mutations cause ichthyosis. researchgate.netnih.govnih.gov | May play a role in this pathway, potentially as a signaling molecule, though specific studies on this compound are limited. |
| Skin Barrier Formation | Human, Mouse Epidermis | Hepoxilin-related derivatives from linoleic acid are involved in forming the corneocyte lipid envelope. nih.gov | Could contribute to barrier formation, possibly through signaling, requiring further specific research on this compound. |
| Barnacle Egg Hatching | Barnacles | Hepoxilin A3 and a Hepoxilin B3 analogue stimulate egg hatching. nih.gov | Identification of its metabolite (Trioxilin A4) in barnacles suggests a potential role in their life cycle processes. nih.govresearchgate.net |
| Barnacle Larval Settlement | Barnacles | Hepoxilin A3 and a Hepoxilin B3 analogue did not serve as settlement cues. nih.gov | Less likely to be involved in larval settlement based on findings with other hepoxilins. |
Pathophysiological Implications of Aberrant Hepoxilin A4 Pathway Activity
Contribution to Inflammatory Processes
The hepoxilin pathway is increasingly recognized as a contributor to inflammatory responses. In vitro studies have demonstrated that hepoxilins can induce the mobilization of intracellular calcium in human neutrophils, cause plasma leakage, and potently stimulate the chemotaxis of human neutrophils. researchgate.netnih.govresearchgate.net In vivo evidence also supports the activation of the hepoxilin pathway in inflammatory conditions. researchgate.netnih.govresearchgate.net
Activation of the Hepoxilin Pathway in Acute Inflammation
The hepoxilin pathway is activated in conditions of acute inflammation, such as those following pathogen infection. researchgate.netnih.govresearchgate.net This activation contributes to the early aspects of the acute inflammatory phase. researchgate.netnih.gov
Role in Chronic Inflammatory Conditions (e.g., Psoriasis, Arthritis)
Aberrant hepoxilin pathway activity has been implicated in chronic inflammatory conditions, including psoriasis and arthritis. researchgate.netnih.govresearchgate.net Studies have found increased levels of hepoxilins and their metabolites, such as trioxilins, in psoriatic lesions. nih.gov Specifically, hepoxilin B3 levels were found to be significantly higher in psoriatic scales compared to normal epidermis. nih.gov While Hepoxilin A3 was not detected in all psoriatic samples, the presence of high amounts of trioxilin A3 suggests that Hepoxilin A3 was likely present but degraded. nih.gov These findings suggest that hepoxilins may amplify and maintain the inflammatory response observed in psoriasis. nih.gov Psoriatic arthritis is a chronic inflammatory arthritis associated with psoriasis, characterized by inflammation, swelling, and pain in the joints. ucb.comnih.gov The involvement of the hepoxilin pathway in the inflammatory processes underlying psoriasis suggests a potential role in psoriatic arthritis as well. researchgate.netnih.govresearchgate.net
Promotion of Inflammatory Hyperalgesia and Allodynia
Hepoxilins have been shown to promote inflammatory hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain caused by a normally non-painful stimulus). researchgate.netnih.govresearchgate.net In models of skin inflammation, hepoxilins released in the spinal cord appear to contribute to hyperalgesia and tactile allodynia by directly activating TRPV1 and TRPA1 receptors, thereby augmenting pain perception. wikipedia.org Studies have demonstrated that inhibiting spinal 12-lipoxygenase, an enzyme involved in hepoxilin synthesis, attenuates inflammatory hyperalgesia. escholarship.org Intrathecal administration of 12-lipoxygenase metabolites of arachidonic acid, including HxA3 and HxB3, evoked significant tactile allodynia. escholarship.org This pronociceptive effect is correlated with enhanced release of Substance P from primary sensory afferents and sustained mobilization of calcium in neurons expressing TRPV1 and TRPA1 receptors. escholarship.org
Involvement in Pathogen-Induced Inflammatory Responses
The hepoxilin pathway is involved in inflammatory responses induced by pathogens. researchgate.netnih.govresearchgate.net For instance, bacterial infections at epithelial surfaces in the gut and lung stimulate neutrophil migration, a process in which hepoxilin A3 has been identified as a key chemoattractant. nih.gov Hepoxilin A3 is selectively secreted from the apical surface of human intestinal or lung epithelial cells stimulated with bacteria such as Salmonella enterica serotype Typhimurium or Pseudomonas aeruginosa. nih.gov This secretion establishes a chemotactic gradient that guides neutrophils across the epithelial tight junction complex. nih.gov Inhibition of the hepoxilin A3 synthetic pathway has been shown to block its apical release in vitro and the transmigration of neutrophils induced by S. typhimurium in both in vitro and in vivo inflammation models. nih.gov
Neutrophilic Pathology in Disease Models (e.g., Inflammatory Bowel Disease, Pneumonia)
The hepoxilin pathway contributes to neutrophilic pathology in disease models, including inflammatory bowel disease (IBD) and pneumonia. aai.org Neutrophilic infiltration is a major factor in the pathology of various pulmonary diseases. aai.org Hepoxilin A3, produced by mucosal epithelium, plays a necessary role in neutrophil chemotaxis across pulmonary and intestinal epithelial surfaces in vitro. aai.org Inhibition of the HxA3 signaling pathway has resulted in reduced neutrophilic pathology in models of inflammatory bowel disease and reduced systemic disease in a model of pneumonia. aai.org IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation and aberrant immunological responses, with neutrophils playing a complex role. webpathology.commdpi.com Excessive or prolonged neutrophil activation can lead to tissue damage and contribute to chronic disease in IBD. mdpi.com
Here is a summary of the involvement of the hepoxilin pathway in inflammatory processes:
| Inflammatory Condition/Process | Role of Hepoxilin Pathway | Key Findings |
| Acute Inflammation | Activated during the early phase. researchgate.netnih.gov | Contributes to the initial inflammatory response. researchgate.netnih.gov |
| Chronic Inflammation (Psoriasis, Arthritis) | Implicated in maintaining and amplifying inflammation. researchgate.netnih.govresearchgate.netnih.gov | Elevated levels of hepoxilins and trioxilins found in psoriatic lesions. nih.gov May play a role in psoriatic arthritis. researchgate.netnih.govresearchgate.net |
| Inflammatory Hyperalgesia and Allodynia | Promotes increased pain sensitivity. researchgate.netnih.govresearchgate.net | Contributes to hyperalgesia and tactile allodynia via activation of TRPV1 and TRPA1 receptors in the spinal cord. wikipedia.orgescholarship.org |
| Pathogen-Induced Inflammatory Responses | Involved in neutrophil recruitment to infection sites. researchgate.netnih.govresearchgate.netnih.gov | Hepoxilin A3 acts as a chemoattractant for neutrophils across epithelial surfaces during bacterial infection. nih.gov |
| Neutrophilic Pathology (IBD, Pneumonia) | Contributes to tissue damage associated with excessive neutrophil activity. aai.org | Inhibition of HxA3 signaling reduces neutrophilic pathology in animal models of IBD and pneumonia. aai.org Neutrophils are key in IBD pathogenesis. mdpi.com |
Data Table: Levels of Hepoxilin B3 in Psoriatic Lesions vs. Normal Epidermis
| Sample Type | Hepoxilin B3 Levels (ng per mg) |
| Psoriatic Scales | 3.2 ± 2.3 |
| Normal Epidermis | < 0.2 |
Data derived from analysis of extracts from scales of patients with chronic stable plaque psoriasis and normal epidermis. nih.gov
Metabolic Dysregulation: Link to Diabetes and Associated Complications
Research suggests a link between aberrant hepoxilin pathway activity and metabolic dysregulation, particularly in the context of diabetes and associated complications. chem960.comuni.lu While the precise mechanisms involving HxA4 are still under investigation, studies on hepoxilins, including HxA3 and HxB3, have provided insights into their potential roles. Hepoxilins are produced in various tissues, including pancreatic islets. researchgate.netnih.govresearchgate.netuzh.ch Early studies indicated that hepoxilins could increase or potentiate glucose-stimulated insulin (B600854) release from isolated rat pancreatic islet cells, although this required high concentrations and has not been confirmed in intact animals or humans. wikipedia.org
Metabolic dysregulation is closely linked to inflammation, and conditions like obesity and diabetes are associated with pro-inflammatory signaling. mdpi.com Diabetes mellitus, both type 1 and type 2, is characterized by hyperglycemia, which can induce the production of pro-inflammatory mediators and impair leukocyte function. mdpi.com While some lipid mediators derived from polyunsaturated fatty acids are recognized for their anti-inflammatory and potentially beneficial metabolic effects (e.g., lipoxin A4), the role of hepoxilins in this complex interplay is still being elucidated. nih.govnih.gov Animal models and studies using stable hepoxilin analogues have suggested potential involvement of the hepoxilin pathway in diabetes. researchgate.netnih.govresearchgate.net Further research is needed to fully understand the specific contribution of Hepoxilin A4 to metabolic dysregulation and diabetic complications.
Cardiovascular System Disorders: Hypertension and Atherosclerosis Development
While much research on hepoxilins in the cardiovascular system has focused on arachidonic acid-derived hepoxilins (HxA3 and HxB3), studies suggest a role for hepoxilins in vascular activity. Hepoxilins and their corresponding trioxilins have been shown to cause concentration-related relaxations in mouse mesenteric arteries pre-constricted with a thromboxane (B8750289) mimetic. nih.gov The potencies of these compounds varied, with trioxilin A3 and C3 being more active than trioxilin B3. nih.gov The two epoxy-containing hepoxilin A3 isomers were less active than a stable hepoxilin-ether analog and trioxilin A3 and C3, potentially due to chemical instability. nih.gov Inhibition of soluble epoxide hydrolase (sEH), an enzyme that metabolizes hepoxilins to trioxilins, reduced the relaxation responses of the hepoxilin isomers, suggesting that chemical instability rather than sEH metabolism accounted for the reduced vasorelaxant activity. nih.gov
Neurological Disease Associations (e.g., Alzheimer's, Parkinson's)
Hepoxilins are produced in the brain and have been suggested as modulators of nerve injury and repair processes, in addition to other neurological disorders. scholaris.cascbt.com While direct associations specifically with this compound in Alzheimer's or Parkinson's disease are not extensively detailed in the provided search results, related lipid mediators and enzymes in the lipoxygenase pathway have been implicated in neurodegenerative conditions. For instance, 13-oxo-9Z,11E-octadecenoic acid and 9-oxo-10E,12Z-octadecenoic acid, derived from linoleic acid via ALOX15, have been implicated as biomarkers and potential contributors to the inflammatory component of atherosclerosis and Alzheimer's disease. wikipedia.org Additionally, reduced levels of lipoxin A4, another lipid mediator, have been associated with cognitive deficits in aging mice and are reduced in the cerebrospinal fluid of patients with dementia, showing a positive association with cognitive performance and Alzheimer's disease-linked amyloid-beta. nih.gov This suggests a broader link between lipid mediator pathways, inflammation, and neurodegenerative processes.
Genetic Disorders: Ichthyosis as a Consequence of Deficient Hepoxilin Formation
A genetic defect linked to a deficiency in hepoxilin formation has been described and is believed to be responsible for the scaly skin observed in Ichthyosis. researchgate.netresearchgate.netresearchgate.net Autosomal recessive congenital ichthyosis (ARCI) is a group of keratinization disorders characterized by scaling and hyperkeratosis of the skin. nih.gov Mutations in genes involved in the lipoxygenase-hepoxilin pathway, specifically ALOX12B (encoding 12R-lipoxygenase) and ALOXE3 (encoding epidermal lipoxygenase-3), account for many forms of ARCI. researchgate.netresearchgate.netnih.govcardiff.ac.ukactasdermo.org These enzymes act sequentially in the epidermis to oxidize linoleic acid, which is esterified in ω-hydroxy-ceramide, to a hepoxilin-related derivative. researchgate.netcardiff.ac.uk This oxidation is hypothesized to promote the hydrolysis of the oxidized linoleate (B1235992) moiety from the ceramide, allowing the free ω-hydroxyl of the ω-hydroxyceramide to covalently bind to proteins on the surface of corneocytes, forming the corneocyte lipid envelope, a key component of the skin barrier. cardiff.ac.uk Mutations in either ALOX12B or ALOXE3 disrupt this process, leading to a defective permeability barrier and the characteristic scaly skin of ichthyosis. researchgate.netcardiff.ac.uk A novel form of ichthyosis, termed hepoxilin A3 synthase-linked ichthyosis (HXALI), has been associated with deficiency in hepoxilin A3 synthase, which exhibits oxygenase activity and transforms 12R-hydroperoxyeicosa-5,8,10,14-tetraenoic acid (12R-HpETE) to 8R-HxA3. nih.gov
Here is a summary of genes associated with Ichthyosis related to the hepoxilin pathway:
| Gene | Enzyme Encoded | Role in Hepoxilin Pathway | Associated Ichthyosis Type(s) |
| ALOX12B | 12R-lipoxygenase | Converts fatty acid substrates to epoxyalcohol derivatives | Autosomal Recessive Congenital Ichthyosis (ARCI) researchgate.netresearchgate.netcardiff.ac.uk |
| ALOXE3 | Epidermal lipoxygenase-3 | Works with 12R-LOX to form hepoxilin-type products | Autosomal Recessive Congenital Ichthyosis (ARCI) researchgate.netresearchgate.netcardiff.ac.uk |
| NIPAL4 | Ichthyin | Thought to be involved in lipid transport nih.gov | Autosomal Recessive Congenital Ichthyosis (ARCI) nih.gov |
| CYP4F22 | Cytochrome P450 CYP4F22 | May be responsible for synthesis of ω-hydroxyl of ω-hydroxy-acyl ceramides (B1148491) cardiff.ac.uk | Autosomal Recessive Congenital Ichthyosis (ARCI) nih.govcardiff.ac.uk |
Therapeutic Potential of Hepoxilin Pathway Modulation in Animal Models (e.g., Lung Fibrosis, Cancer, Thrombosis)
Stable analogues of hepoxilins, known as proprietary bioactive therapeutics (PBTs), have been synthesized due to the chemical instability of natural hepoxilins. researchgate.netresearchgate.netnih.govnih.gov These analogues have shown efficacy in various animal models, suggesting therapeutic potential for modulating the hepoxilin pathway. researchgate.netresearchgate.netnih.gov
In animal models, PBTs have demonstrated actions as anti-inflammatory, anti-thrombotic, anti-cancer, and anti-diabetic agents. researchgate.netnih.gov Specifically, stable hepoxilin analogues have shown efficacy in animal models of lung fibrosis, cancer, and thrombosis. researchgate.netresearchgate.net Research suggests that the hepoxilin pathway is a distinct pathway leading to inflammation, and hepoxilin antagonists may offer a means of controlling the early acute inflammatory phase. researchgate.netresearchgate.net
For instance, studies in mouse models of gastrointestinal and pulmonary inflammation have shown that disruption of hepoxilin A3 synthesis significantly disrupts neutrophil migration, highlighting the role of the hepoxilin pathway in neutrophil-associated immunopathology. nih.govaai.org PBTs have also been found to be potent antagonists of the thromboxane receptor, which is relevant to their anti-thrombotic effects. nih.govnih.gov
The effectiveness of the basic structure of the hepoxilin molecule and its PBT analogues in these animal models provides a framework for designing second-generation compounds with improved pharmaceutical properties for therapeutic applications in inflammatory diseases, thrombosis, diabetes, and cancer. nih.gov
Here is a summary of therapeutic potential observed in animal models:
| Disease Model | Observed Effect of Hepoxilin Pathway Modulation (using stable analogues) | Reference |
| Lung Fibrosis | Efficacy shown with stable analogues | researchgate.netresearchgate.net |
| Cancer | Efficacy shown with stable analogues; anti-cancer effects demonstrated | researchgate.netresearchgate.netnih.govnih.gov |
| Thrombosis | Efficacy shown with stable analogues; anti-thrombotic actions demonstrated | researchgate.netresearchgate.netnih.govnih.gov |
| Inflammation | Anti-inflammatory actions demonstrated; control of neutrophil emigration | researchgate.netnih.govnih.gov |
| Diabetes | Anti-diabetic actions demonstrated | researchgate.netnih.gov |
| Inflammatory Bowel Disease | Reduced tissue inflammation with 12-lipoxygenase blockers | nih.gov |
Advanced Analytical Methodologies for Hepoxilin A4 Research
Extraction and Purification Techniques from Biological Matrices
Efficient extraction and purification are critical initial steps to isolate hepoxilin A4 from complex biological matrices, such as tissues, cells, and biological fluids, while removing interfering substances. Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov
LLE involves partitioning the analyte between two immiscible phases. This technique can be a high-throughput alternative for extracting lipid metabolites from matrices like urine and brain samples. nih.gov LLE can also be combined with SPE to enhance the purification of oxygenated PUFA species before mass spectrometric analysis. nih.gov
SPE utilizes a solid stationary phase and a liquid mobile phase to separate analytes based on their physical and chemical properties. Acidification of the biological sample is often performed prior to reversed-phase SPE or LLE to protonate the analytes. nih.gov SPE using materials like C18 or Oasis HLB cartridges is commonly employed for the extraction of eicosanoids and related lipid mediators, including hepoxilins, from various biological samples such as plasma. nih.govnih.gov Following extraction, the eluates are typically dried under a stream of nitrogen gas and stored at low temperatures until analysis. nih.gov
Chromatographic Separation Methods
Chromatographic techniques are indispensable for separating this compound from other lipids and endogenous compounds present in the purified extract.
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)
HPLC, particularly in its reversed-phase mode (RP-HPLC), is a widely used technique for the separation of oxylipins, including hepoxilins. nih.govmdpi.com RP-HPLC separates compounds based on their hydrophobicity, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). formulationbio.com Gradient elution, involving changes in the mobile phase composition over time, is commonly employed to optimize the separation of a wide range of lipids with varying polarities. nih.govmdpi.com For instance, a gradient from 50% solvent B (acetonitrile with 0.1% glacial acetic acid) in solvent A (deionized water) to 100% solvent B over a specific time period has been used for the separation of arachidonic acid metabolites, including hepoxilins, on a C18 column. nih.gov UV absorbance is often monitored during HPLC separation. nih.gov
RP-HPLC is also crucial for separating stereoisomers of hepoxilins. Chiral stationary phases can be used in normal-phase HPLC to separate fluorescent esters of hepoxilin enantiomers, providing valuable information about their biosynthesis. nih.govresearchgate.net
Gas Chromatography (GC)
Gas chromatography (GC) is another separation technique that can be applied to the analysis of oxylipins, although it typically requires derivatization to increase the volatility of these compounds. mdpi.com GC separates compounds based on their boiling points and their interaction with the stationary phase within a heated column. sigmaaldrich.com Intermediate polar or polar capillary columns are often suitable for separating polar compounds like fatty acids and their metabolites. sigmaaldrich.com While GC alone can be used, it is almost always coupled with mass spectrometry for increased sensitivity and specificity in oxylipin analysis. mdpi.com
Mass Spectrometry (MS)-Based Detection and Quantification
Mass spectrometry is the primary detection method for identifying and quantifying this compound after chromatographic separation, offering high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS (LC-HRMS)
LC-MS/MS is a powerful technique that combines the separation capabilities of LC with the detection and fragmentation capabilities of tandem mass spectrometry. nih.gov This method is highly sensitive and specific for the simultaneous identification and quantification of low-abundance oxylipins using multiple reaction monitoring (MRM). nih.govmdpi.com In MRM mode, specific precursor ions are selected and fragmented, and characteristic product ions are monitored, providing a high degree of selectivity. nih.govmdpi.com Negative electrospray ionization (ESI) mode is commonly used for the analysis of oxylipins by LC-MS/MS. mdpi.com
LC-HRMS, utilizing high-resolution mass analyzers like quadrupole time-of-flight (QTOF), provides accurate mass information, which is valuable for identifying and characterizing known and unknown oxylipins and their metabolites. mdpi.comwaters.com LC-HRMS can be used in untargeted lipidomics approaches to profile a wide range of lipid species in biological samples. mdpi.comwaters.com Data-independent acquisition (DIA) strategies in LC-HRMS can collect comprehensive fragmentation information for all detectable ions in a single run, aiding in structural elucidation. waters.com
LC-MS/MS methods have been developed for the rapid and concomitant quantification of various PUFA metabolites, including those derived from EPA, with high sensitivity. nih.gov These methods have been successfully applied to analyze oxylipins in cultured cells, biological fluids, and tissues. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples the separation power of GC with mass spectrometric detection. researchgate.netcore.ac.uk As mentioned earlier, derivatization is typically required for GC analysis of oxylipins to increase their volatility. mdpi.com Electron ionization (EI) is a common ionization mode in GC-MS, but it can lead to significant fragmentation. nih.gov Soft ionization techniques like negative chemical ionization (NCI) can improve detection limits by producing more abundant quantifiable fragments. nih.gov
GC-MS has been used for the quantitative measurement of various arachidonic acid metabolites, including hepoxilin A3, in biological samples. mdpi.comcore.ac.uk For quantitative analysis by GC-MS, the preparation of suitable derivatives, such as methyl ester-trimethylsilyl (ME-TMS) or methyl ester-hydroxymethylsilyl (ME-H-TMS) derivatives, is often employed due to their characteristic fragmentation patterns in EI mode. core.ac.uk Stable isotope dilution methods are frequently used with GC-MS for reliable quantification of fatty acids and their metabolites, where a deuterated analogue of the target analyte is used as an internal standard to compensate for potential losses during sample preparation and analysis. nih.gov GC-MS analysis in full scan mode or by monitoring specific ions (selected ion monitoring, SIM) can be used for detection and identification. core.ac.ukifrafragrance.org
Data Table: Analytical Methods for this compound Research
| Analytical Technique | Separation Principle | Detection Method | Key Features / Applications |
| RP-HPLC | Hydrophobicity | UV, MS | Separation of hepoxilins and isomers, often coupled with MS. nih.govmdpi.comformulationbio.com Used for purification and preparative separation. nih.gov |
| Chiral HPLC (Normal Phase) | Stereochemistry | UV, Fluorescence (after derivatization) | Separation of hepoxilin enantiomers. nih.govresearchgate.net |
| GC | Volatility, interaction with stationary phase | MS, FID | Requires derivatization for oxylipins. mdpi.com Coupled with MS for sensitivity and specificity. mdpi.com |
| LC-MS/MS | LC: Polarity/Hydrophobicity; MS/MS: Mass-to-charge ratio, fragmentation | Tandem Mass Spectrometry (MRM) | Highly sensitive and specific quantification of low-abundance oxylipins. nih.govmdpi.comnih.gov Targeted analysis. nih.gov |
| LC-HRMS | LC: Polarity/Hydrophobicity; HRMS: Accurate mass-to-charge ratio | High-Resolution Mass Spectrometry | Identification and characterization of known and unknown oxylipins. mdpi.comwaters.com Untargeted lipidomics. mdpi.comwaters.com |
| GC-MS | GC: Volatility, interaction with stationary phase; MS: Mass-to-charge ratio, fragmentation | Mass Spectrometry (EI, NCI, SIM, Full Scan) | Quantitative analysis of oxylipins (often requires derivatization). mdpi.comcore.ac.uknih.gov Stable isotope dilution for quantification. nih.gov |
Isomeric Resolution and Profiling Techniques
The analysis of hepoxilins, including this compound, presents significant analytical challenges, particularly concerning the resolution and profiling of their various isomers. Oxylipins, as oxygenated derivatives of fatty acids, exist as an array of isomeric products derived from a relatively small number of fatty acid precursors. plos.org Differentiating these isomers is crucial for accurate quantification and understanding their specific biological roles. Mass spectrometry alone often struggles to distinguish between isomers, necessitating effective separation techniques prior to detection. rsc.org
Chromatographic methods are fundamental to achieving isomeric resolution. Reverse-phase (RP) liquid chromatography (LC) is commonly used in oxylipin analysis. Studies have employed RP-HPLC with C18 columns for separating arachidonic acid metabolites, including hepoxilins. nih.gov Mobile phases typically involve water and acetonitrile, often with acidic modifiers like acetic acid or formic acid to improve chromatographic resolution. nih.govmdpi.com For instance, a method using a Kromasil C18 column with a gradient of deionized water and acetonitrile containing 0.005% acetic acid has been described for the analysis of hepoxilins and other eicosanoids. nih.gov Ultra-high performance liquid chromatography (UHPLC) systems with various C18 columns and acidified organic solvent gradients are also utilized for oxylipin profiling, offering improved resolution and reduced analysis time. mdpi.com
While achiral separation techniques like RP-LC can resolve constitutional isomers and diastereomers, they cannot separate enantiomers. rsc.org Since hepoxilins can exist as enantiomers, chiral chromatography is often required for their complete resolution and stereochemical determination. Chiral stationary phases are employed for direct enantiomeric analysis. rsc.org Additionally, two-dimensional LC-MS methods, including multiple heart-cutting achiral-chiral 2D-LC-MS, have been developed to enable simultaneous oxylipin quantification and stereochemistry determination. acs.org
Profiling techniques aim to quantify a wide range of oxylipins simultaneously. LC-MS/MS, particularly using multiple-reaction monitoring (MRM), is a sensitive and widely used method for targeted oxylipin profiling. mdpi.comlcms.czuniversiteitleiden.nl Dynamic MRM approaches can enhance the number of analytes quantified in a single run without sacrificing sensitivity. universiteitleiden.nl However, even with advanced LC-MS/MS, establishing unique transitions for all oxylipin isomers can be challenging. acs.org
The development of robust and sensitive quantitative methods for profiling oxylipins, including hepoxilins, is essential, especially given their low concentrations in biological samples. lcms.czuniversiteitleiden.nl These methods often involve solid-phase extraction (SPE) for sample cleanup and enrichment before LC-MS/MS analysis. lcms.cz
Isotope Labeling and Tracer Studies
Isotope labeling and tracer studies are valuable tools for investigating the biosynthesis, metabolism, and kinetics of hepoxilins. Stable isotopes, such as C, H (deuterium), N, and O, are commonly used as tracers in metabolic studies. iaea.orgfrontiersin.org These isotopes are incorporated into precursor molecules, such as polyunsaturated fatty acids, which are then administered to biological systems. By tracking the incorporation and transformation of the labeled atoms in this compound and its metabolites, researchers can elucidate metabolic pathways and reaction rates. frontiersin.org
In the context of oxylipin research, stable isotope-labeled fatty acids are used to trace their enzymatic conversion into oxygenated products like hepoxilins. For example, studies might use labeled arachidonic acid to follow its metabolism via lipoxygenase pathways that lead to hepoxilin formation. The detection and quantification of the labeled hepoxilins are typically performed using mass spectrometry, which can distinguish between labeled and unlabeled species based on their mass-to-charge ratios. frontiersin.org
Isotope tracer studies can provide quantitative information about metabolic fluxes, allowing researchers to assess the activity of specific enzymes involved in hepoxilin biosynthesis and breakdown. frontiersin.org While the search results did not provide specific examples of isotope labeling studies directly focused on this compound biosynthesis or metabolism kinetics, the general principles of using stable isotopes to trace fatty acid metabolism and oxylipin formation are well-established. frontiersin.org The incorporation of isotopic labels into metabolites is assessed using analytical techniques such as MS or Nuclear Magnetic Resonance (NMR). frontiersin.org
Challenges in Oxylipin Analysis: Low Abundance and Isomer Differentiation
Analyzing oxylipins, including this compound, is complicated by several significant challenges. One primary difficulty is their typically low abundance in biological samples. plos.orglcms.czfrontiersin.orgnih.gov Compared to classic prostaglandins (B1171923) and monohydroxy-oxylipins, the levels of many oxylipins, including hepoxilins, can be extremely low in tissues and cells. frontiersin.org This low concentration necessitates highly sensitive analytical methods and often requires sample enrichment techniques like solid-phase extraction to achieve detectable levels. lcms.czuniversiteitleiden.nl
Another major challenge is the differentiation of isomers. As mentioned in Section 6.3.3, oxylipins often exist as numerous structural and stereoisomers, many of which have distinct biological activities. plos.orgrsc.orgnih.gov Mass spectrometry alone frequently cannot distinguish these isomers, as they may have identical or very similar mass-to-charge ratios and fragmentation patterns. rsc.org This lack of inherent selectivity in MS for isomers makes the chromatographic separation step critically important. rsc.org
Achieving adequate chromatographic resolution for the large number of potential oxylipin isomers in a complex biological matrix is demanding. mdpi.com While advanced LC techniques and specialized columns can improve separation, complete resolution of all isomers, especially enantiomers, often requires chiral chromatography or multi-dimensional separation approaches. rsc.orgacs.orgnih.gov The complexity of biological samples, containing a wide range of lipids and other molecules, can also interfere with the analysis, contributing to matrix effects that can impact sensitivity and accuracy. universiteitleiden.nl
Furthermore, some oxylipins, including certain hepoxilin isomers, can be chemically unstable, particularly under alkaline conditions commonly used in some analytical procedures. nih.govfrontiersin.org This instability can lead to degradation during sample preparation and analysis, affecting the accuracy of quantification. nih.gov The substrate promiscuity of enzymes involved in oxidized lipid production also adds complexity to dissecting the specific functions of individual oxidized lipids. frontiersin.org
The combination of low abundance, isomeric complexity, potential instability, and matrix effects makes the accurate identification and quantification of this compound and other oxylipins a significant analytical hurdle in lipidomics research. plos.orglcms.czfrontiersin.orgnih.gov
Future Research Directions and Translational Perspectives
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of hepoxilins, including Hepoxilin A4, primarily involves the action of lipoxygenase (LOX) enzymes on polyunsaturated fatty acids (PUFAs). Specifically, the 12-lipoxygenase (12-LOX) pathway is well-established in the formation of hepoxilins from arachidonic acid (leading to Hepoxilin A3 and B3) and eicosapentaenoic acid (leading to this compound and B4). d-nb.infouzh.chnih.govscbt.comwikipedia.org Epidermis-type lipoxygenase 3 (eLOX3) also plays a role, acting as a hydroperoxide isomerase to generate specific hepoxilin-type epoxyalcohols. cardiff.ac.ukresearchgate.netfrontiersin.orgnih.gov
Despite this understanding, the complete spectrum of enzymes and alternative pathways involved in this compound biosynthesis is still under investigation. Research is ongoing to identify potential novel enzymes, particularly in various tissues and organisms, including microbes, which have shown the capacity to produce hepoxilins. d-nb.infonih.govresearchgate.net Further elucidation of these pathways could reveal new targets for modulating this compound levels. The identification and characterization of microbial enzymes involved in lipid mediator synthesis, including hepoxilins, is an active area of research. d-nb.infonih.gov
Identification and Characterization of Specific this compound Receptors
While evidence suggests that the biological actions of hepoxilins may be receptor-mediated, a specific this compound receptor has not yet been definitively identified and characterized. uzh.chnih.gov Several reports support the existence of such a receptor, potentially a G-protein coupled receptor (GPCR). uzh.chnih.govaai.org
Future research is crucial to isolate and characterize the specific receptor(s) that bind this compound. This includes determining their tissue distribution, signaling pathways, and downstream effects. Identifying these receptors would provide critical insights into how this compound exerts its diverse biological functions and could offer new targets for therapeutic intervention. The lack of a firmly established hepoxilin receptor highlights a significant gap in the understanding of its signaling mechanisms. uzh.ch
Detailed Mechanistic Studies of Cellular and Subcellular Actions
Detailed mechanistic studies are needed to fully understand how this compound functions at the cellular and subcellular levels. Current research indicates that hepoxilins can influence intracellular ion concentrations, particularly calcium and potassium ions, and affect second messenger systems. nih.govscholaris.caresearchgate.netnih.gov They have been shown to cause mobilization of intracellular calcium in human neutrophils. researchgate.netresearchgate.net
Future studies should aim to precisely map the signaling cascades activated by this compound binding to its putative receptor(s). This includes investigating its impact on various cellular processes such as ion channel activity, enzyme activation, protein phosphorylation, and gene expression. Understanding the subcellular localization of this compound and its interaction with specific organelles, such as mitochondria where its omega-oxidation might occur, is also vital. researchgate.net
Development of Stable this compound Analogs for Research Probes
The inherent chemical instability of natural hepoxilins, including this compound, presents a challenge for research and therapeutic development. They are readily metabolized to less active trioxilins or glutathione (B108866) conjugates. uzh.chwikipedia.orgcardiff.ac.ukresearchgate.net
A key area of future research involves the development of stable this compound analogs. These analogs, such as proprietary bioactive therapeutics (PBTs), have been synthesized to possess improved chemical and biological stability. nih.govresearchgate.netnih.gov While some analogs have shown promising actions in various test systems and animal models, they can sometimes exhibit different effects compared to natural hepoxilins. nih.govresearchgate.netnih.gov Future efforts will focus on designing and synthesizing second-generation analogs with enhanced stability, desired biological activity, and improved pharmacokinetic properties to serve as valuable research probes and potential therapeutic leads. nih.gov
Investigation of Cross-Talk between this compound and Other Lipid Mediator Pathways
Lipid mediators often function within complex networks, exhibiting cross-talk and interactions that modulate biological responses. This compound, as a metabolite of PUFAs, is likely to interact with pathways involving other eicosanoids and specialized pro-resolving lipid mediators (SPMs) like lipoxins, resolvins, protectins, and maresins. researchgate.netmdpi.combohrium.comnih.govmdpi.com
Future research should systematically investigate the cross-talk between this compound signaling and other lipid mediator pathways. This includes examining how this compound production and activity are influenced by or influence the synthesis and actions of other lipid mediators. Understanding these interactions is crucial for deciphering the integrated nature of lipid signaling in various physiological and pathological conditions. For example, hepoxilins have been shown to bind and activate PPARγ, suggesting a potential cross-talk with RORα function in the skin. researchgate.netresearchgate.net
Exploration of this compound's Role in Emerging Physiological Systems
While hepoxilins have been implicated in inflammation, insulin (B600854) secretion, pain perception, and skin barrier function, their roles in other physiological systems are continuously being explored. d-nb.infouzh.chnih.govscbt.comwikipedia.orgresearchgate.netresearchgate.netresearchgate.netnih.gov
Future research will delve deeper into the involvement of this compound in emerging areas. This could include its potential roles in the nervous system beyond neuronal excitability and neurotransmission, in the cardiovascular system (e.g., vasorelaxation), in metabolic disorders beyond insulin secretion, and in the regulation of oxidative stress responses. uzh.chscbt.comwikipedia.orgresearchgate.netresearchgate.netnih.gov Further investigation is needed to clarify its precise contributions and mechanisms in these systems.
Advances in In Vivo Modeling and Genetic Manipulation for Pathway Dissection
To fully understand the physiological and pathophysiological roles of this compound, advanced in vivo modeling and genetic manipulation techniques are essential. Animal models, such as knockout mice deficient in enzymes involved in hepoxilin synthesis (e.g., eLOX3 knockout mice), have already provided valuable insights into the pathway's function, particularly in skin barrier formation. cardiff.ac.ukresearchgate.net
Future research will leverage more sophisticated in vivo models, including tissue-specific or inducible knockout/knock-in models, to precisely dissect the roles of this compound and its metabolic enzymes in specific cell types and organs. Genetic manipulation techniques can help in tracing the metabolic fate of this compound and identifying key enzymes and transporters involved in its handling in vivo. These approaches are critical for validating findings from in vitro studies and understanding the systemic impact of modulating the this compound pathway.
Harnessing Microbial Biotransformation for Hepoxilin Analog Synthesis
Microbial biotransformation presents a promising avenue for the sustainable and efficient synthesis of hepoxilin analogs, including this compound. Traditional chemical synthesis methods for hepoxilins often face challenges such as low yields, the formation of byproducts, and the necessity of using toxic reagents. rsc.org In contrast, enzymatic synthesis utilizing microbial enzymes offers a more environmentally friendly and potentially cost-effective approach. rsc.org
Research has explored the use of recombinant Escherichia coli expressing bacterial enzymes, such as arachidonate (B1239269) 15-lipoxygenase and epoxide hydrolase, for the biotransformation of polyunsaturated fatty acids (PUFAs) into hepoxilins and trioxilins. rsc.org This approach has led to the identification and synthesis of various hepoxilin and trioxilin types, including novel ones. rsc.orgd-nb.info Notably, microbial enzymes have demonstrated high activities compared to their mammalian counterparts, making them attractive candidates for biocatalysis. d-nb.inforesearchgate.netresearchgate.net For instance, the specific activity of bacterial 12-lipoxygenase from Myxococcus xanthus has been reported to be significantly higher than that of human 12-lipoxygenase. researchgate.net
Studies have successfully demonstrated the efficient biotransformation of PUFAs into various hepoxilins and trioxilins using recombinant E. coli expressing genes from M. xanthus involved in lipid mediator biosynthesis. d-nb.inforesearchgate.net High conversion yields have been achieved for certain hepoxilin and trioxilin types through this microbial biotransformation process. rsc.org
The use of microbial enzymes, particularly lipoxygenases (LOXs) and epoxide hydrolases (EHs), is central to this biotransformation process. LOXs catalyze the dioxygenation of PUFAs, and some can also catalyze the epoxidation of hydroperoxy fatty acids to form epoxy hydroxy fatty acids like hepoxilins. d-nb.inforesearchgate.net EHs then convert these epoxides into diols, forming trioxilins. d-nb.inforesearchgate.net Microbial LOXs from organisms like M. xanthus have shown high activity and the ability to produce various hepoxilin series compounds from PUFAs. researchgate.net
Further research in this area could focus on identifying and engineering microbial enzymes with enhanced specificity and activity for the synthesis of this compound and its specific analogs. Optimizing the expression of these enzymes in suitable microbial hosts and refining bioprocess parameters are crucial steps for scaling up production. The exploration of novel microbial sources for enzymes with unique catalytic properties could also lead to the discovery of new pathways for hepoxilin analog synthesis with improved efficiency and selectivity.
Q & A
Q. What are the standard methodologies for synthesizing and purifying Hepoxilin A4 in vitro?
this compound synthesis typically involves enzymatic oxidation of arachidonic acid via 12-lipoxygenase, followed by epoxide formation. Key steps include:
- Extraction : Use lipid extraction protocols (e.g., Folch method) to isolate precursors from biological samples .
- Enzymatic conversion : Optimize reaction conditions (pH, temperature, cofactors) for 12-LOX activity .
- Purification : Employ reverse-phase HPLC or LC-MS for isolation, with purity validated via NMR or high-resolution mass spectrometry . Experimental Tip: Include negative controls (e.g., enzyme inhibitors) to confirm specificity .
Q. How can researchers reliably detect and quantify this compound in biological samples?
Detection relies on:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity and specificity. Use deuterated internal standards (e.g., d8-Hepoxilin A4) to correct for matrix effects .
- Immunoassays : ELISA kits are available but require validation against LC-MS due to potential cross-reactivity with structurally similar eicosanoids . Data Quality: Report limits of detection (LOD) and quantification (LOQ) for transparency .
Q. What in vitro models are suitable for studying this compound’s physiological roles?
Common models include:
- Primary cell cultures (e.g., neutrophils, endothelial cells) to assess inflammatory responses.
- Immortalized cell lines (e.g., HEK293) transfected with this compound receptors (e.g., GPR32). Key Consideration: Validate receptor expression via qPCR or Western blot and include agonist/antagonist controls .
Advanced Research Questions
Q. How can contradictory findings about Hepoxilin A3 vs. A4 bioactivity be resolved methodologically?
Contradictions often arise from:
- Isomer misidentification : Use chiral chromatography to distinguish A3 and A4 isoforms .
- Cell-type specificity : Compare responses across multiple cell types (e.g., immune vs. epithelial cells) .
- Dose-dependent effects : Perform dose-response curves (10<sup>−12</sup> to 10<sup>−6</sup> M) to identify non-linear signaling . Analysis Framework: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What experimental designs are optimal for studying this compound’s role in resolving inflammation?
- Longitudinal studies : Track this compound levels and inflammatory markers (e.g., IL-6, TNF-α) over time in animal models .
- Genetic knockout models : Use CRISPR-Cas9 to delete this compound synthases (e.g., ALOX12) and assess phenotypic changes .
- Multi-omics integration : Combine lipidomics with transcriptomics to map signaling pathways . Data Interpretation: Address confounding variables (e.g., diet, microbiome) via multivariate analysis .
Q. How can researchers address the instability of this compound in experimental settings?
Mitigation strategies include:
- Antioxidant additives : Include butylated hydroxytoluene (BHT) in buffers to prevent oxidation .
- Low-temperature workflows : Perform extractions and assays at 4°C .
- Stability assays : Quantify degradation rates under varying conditions to guide protocol optimization .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit data to sigmoidal or bell-shaped curves using tools like GraphPad Prism .
- Bayesian hierarchical models : Account for inter-experiment variability in multi-lab studies .
- Power analysis : Predefine sample sizes to ensure adequate detection of effect sizes .
Methodological Pitfalls and Solutions
Q. Why do some studies fail to replicate this compound’s effects across laboratories?
Common issues:
- Variability in precursor availability : Source arachidonic acid from certified suppliers and verify purity .
- Protocol divergence : Adhere to standardized guidelines (e.g., NIH reporting standards for preclinical research) . Solution: Share raw data and detailed protocols via repositories like Figshare to enhance reproducibility .
Q. How should researchers ethically validate findings from animal models in human studies?
- Phase 0 trials : Use microdosing combined with LC-MS to assess this compound pharmacokinetics in humans .
- Ethical oversight : Obtain IRB approval and align with Declaration of Helsinki principles for human subject research .
Emerging Research Directions
Q. What novel techniques could advance this compound’s mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
